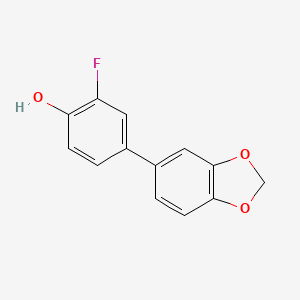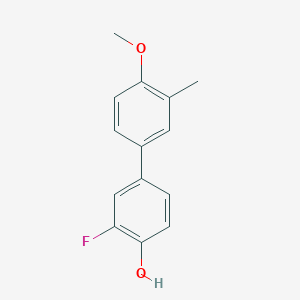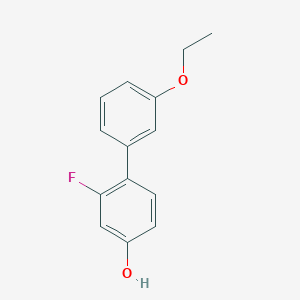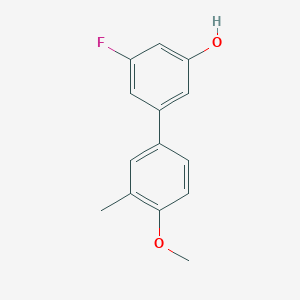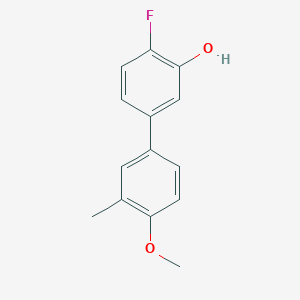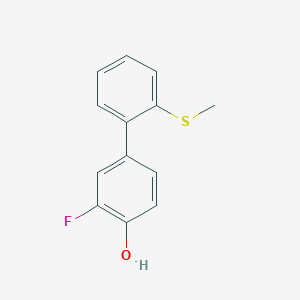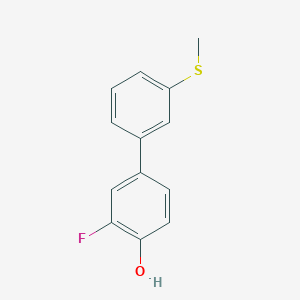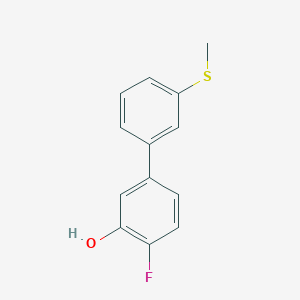
3-Fluoro-5-(3-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(3-methylthiophenyl)phenol, 95% (3-F5MTP) is a synthetic compound that has been studied for its potential applications in the field of scientific research. It is a phenolic compound with a unique structure, consisting of a phenol group with a 3-fluoro substituent and a 3-methylthiophenyl substituent. It is a white solid that is soluble in organic solvents and has a melting point of about 87-88°C. 3-F5MTP has been studied for its potential use in the synthesis of various compounds, as well as its ability to act as a catalyst or mediator in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% is not yet fully understood. However, it is believed that it acts as a catalyst or mediator in various biochemical and physiological processes. For example, it has been proposed that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can act as an electron-donating species, allowing for the transfer of electrons between different molecules. Additionally, it has been suggested that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can act as a hydrogen-bond donor, allowing for the formation of hydrogen bonds between different molecules.
Biochemical and Physiological Effects
3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage in cells. Additionally, it has been suggested that 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% may have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% in lab experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and is stable in the presence of a variety of organic solvents. The main limitation of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% is that it is a relatively new compound, and thus, its full potential has yet to be explored.
Orientations Futures
There are several potential future directions for the research and use of 3-Fluoro-5-(3-methylthiophenyl)phenol, 95%. Firstly, further research is needed to explore its potential biochemical and physiological effects. Additionally, it could be used in the synthesis of other compounds, such as pharmaceuticals, or as a mediator in the synthesis of other compounds. Finally, it could be used to study the interactions between different molecules, such as the binding of proteins to DNA.
Méthodes De Synthèse
3-Fluoro-5-(3-methylthiophenyl)phenol, 95% can be synthesized via the reaction of 3-fluorophenol and 3-methylthiophenol in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the desired product and by-products, which can be separated using column chromatography. The yield of the reaction is typically around 95%.
Applications De Recherche Scientifique
3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been studied for its potential applications in the field of scientific research. It has been used as a catalyst in the synthesis of various compounds, such as quinolines, pyridines, and isoxazoles. It has also been used as a mediator in the synthesis of various compounds, such as isoquinolines and quinolines. Additionally, 3-Fluoro-5-(3-methylthiophenyl)phenol, 95% has been used to study the interactions between different molecules, such as the binding of proteins to DNA.
Propriétés
IUPAC Name |
3-fluoro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAFUIBXETXHGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



